molecular formula C₂₇H₄₆O₂Si B131989 (3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one CAS No. 58701-45-4

(3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one

Cat. No.: B131989
CAS No.: 58701-45-4
M. Wt: 430.7 g/mol
InChI Key: XMTKPEYPGQAHCU-OZESZIMSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one: is a synthetic steroid derivative. This compound is characterized by the presence of a tert-butyl(dimethyl)silyl group attached to the oxygen at the 3-position of the pregn-5-en-20-one structure. It is primarily used in research settings to study steroid hormone pathways and their interactions with various biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one typically involves the protection of the hydroxyl group at the 3-position of the steroid nucleus. This is achieved by reacting the steroid with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane or tetrahydrofuran at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the 20-keto group, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the 20-keto group, converting it to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as fluoride ions (from tetra-n-butylammonium fluoride) can be used to remove the silyl protecting group.

Major Products Formed:

    Oxidation: Carboxylic acids or ketone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Deprotected steroids or steroids with new functional groups.

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of various steroid derivatives. It serves as a model compound to study the effects of different protecting groups on steroid reactivity and stability.

Biology: In biological research, (3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one is used to investigate the role of steroid hormones in cellular processes. It helps in understanding the mechanisms of hormone-receptor interactions and the subsequent biological responses.

Medicine: The compound is studied for its potential therapeutic applications, particularly in hormone replacement therapy and the treatment of hormone-related disorders. It is also used in the development of new steroid-based drugs.

Industry: In the pharmaceutical industry, this compound is utilized in the synthesis of steroid-based active pharmaceutical ingredients (APIs). It is also used in the development of diagnostic tools and assays for hormone detection.

Mechanism of Action

The mechanism of action of (3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one involves its interaction with steroid hormone receptors. The compound binds to these receptors, initiating a cascade of molecular events that lead to changes in gene expression and cellular function. The tert-butyl(dimethyl)silyl group serves as a protective group, allowing the compound to remain stable and active in various biological environments.

Comparison with Similar Compounds

    (3beta,17alpha)-3-Hydroxypregn-5-en-20-one: Lacks the silyl protecting group, making it more susceptible to oxidation and other chemical reactions.

    (3beta,17alpha)-3-Methoxypregn-5-en-20-one: Contains a methoxy group instead of the silyl group, affecting its reactivity and biological activity.

    (3beta,17alpha)-3-Acetoxypregn-5-en-20-one: Has an acetoxy group, which influences its solubility and interaction with biological targets.

Uniqueness: The presence of the tert-butyl(dimethyl)silyl group in (3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one provides enhanced stability and protection against undesired reactions. This makes it a valuable compound for studying steroid chemistry and developing new steroid-based therapeutics.

Properties

IUPAC Name

1-[(3S,8S,9S,10R,13S,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H46O2Si/c1-18(28)22-11-12-23-21-10-9-19-17-20(29-30(7,8)25(2,3)4)13-15-26(19,5)24(21)14-16-27(22,23)6/h9,20-24H,10-17H2,1-8H3/t20-,21-,22-,23-,24-,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMTKPEYPGQAHCU-OZESZIMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)[C@@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[Si](C)(C)C(C)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H46O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50551138
Record name (3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58701-45-4
Record name (3beta,17alpha)-3-{[tert-Butyl(dimethyl)silyl]oxy}pregn-5-en-20-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50551138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.